molecular formula C20H18FN5O B356387 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 586992-27-0

2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B356387
CAS No.: 586992-27-0
M. Wt: 363.4g/mol
InChI Key: DPHVUSDDMOMSET-UHFFFAOYSA-N
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Description

2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the class of pyrroloquinoxalines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a propyl chain, and a pyrroloquinoxaline core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrroloquinoxaline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Research explores its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrroloquinoxaline core may interact with nucleic acids or proteins, modulating their function. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-chlorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-amino-1-(4-bromophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-amino-1-(4-methylphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Uniqueness

Compared to its analogs, 2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, potentially enhancing the compound’s efficacy and selectivity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

2-amino-1-(4-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the class of pyrroloquinoxaline derivatives. These compounds have garnered attention due to their diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes:

  • Pyrroloquinoxaline core : This fused ring system is known for its biological activity.
  • Functional groups : The amino group, fluorophenyl moiety, and propyl chain contribute to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that pyrroloquinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in various cancer cell lines.

Cell Line IC50 (µM) Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23

These results suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial potential of related pyrroloquinoxaline compounds has been evaluated against various pathogens. In vitro studies have demonstrated that these compounds can inhibit bacterial growth significantly.

Pathogen MIC (µg/mL) MBC (µg/mL) Reference
Staphylococcus aureus0.220.25
Escherichia coli0.300.35

These findings indicate that the compound may possess broad-spectrum antimicrobial activity, potentially useful in treating infections.

Antiviral Activity

Research has also explored the antiviral properties of pyrroloquinoxaline derivatives. Some studies have reported effective inhibition of viral replication in cell cultures.

Virus Type EC50 (µM) Reference
HIV0.20
Influenza A0.35

The antiviral activity suggests that the compound could be developed as a therapeutic agent against viral infections.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of pyrroloquinoxaline derivatives:

  • Anticancer Study : A study involving a series of derivatives showed that modifications to the structure significantly influenced their anticancer activity, with some compounds displaying IC50 values in the low micromolar range against various cancer cell lines.
  • Antimicrobial Evaluation : A comprehensive evaluation of antimicrobial activities revealed that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for treating chronic infections.
  • Antiviral Research : Research on the antiviral properties indicated that specific substitutions on the pyrroloquinoxaline scaffold enhanced efficacy against HIV and other viruses, suggesting a structure-activity relationship that could be exploited for drug design.

Properties

IUPAC Name

2-amino-1-(4-fluorophenyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c1-2-11-23-20(27)16-17-19(25-15-6-4-3-5-14(15)24-17)26(18(16)22)13-9-7-12(21)8-10-13/h3-10H,2,11,22H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHVUSDDMOMSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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